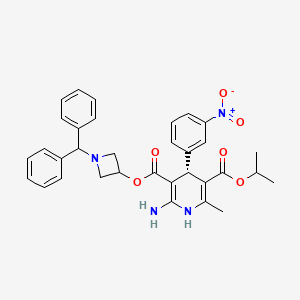
4-碘-6-苯基嘧啶
描述
科学研究应用
4-碘-6-苯基嘧啶在科学研究中具有广泛的应用,包括:
作用机制
4-碘-6-苯基嘧啶主要通过抑制巨噬细胞迁移抑制因子 (MIF) 来发挥作用。 它作为自杀性底物,共价修饰 MIF 的 N 端脯氨酸,从而使其催化和生物学功能失活 . 这种抑制影响了各种细胞通路,包括参与免疫反应和细胞增殖的通路 .
生化分析
Biochemical Properties
4-Iodo-6-phenylpyrimidine acts as a dual inhibitor targeting MIF and D-dopachrome tautomerase (DDT), another homolog of MIF . It covalently modifies MIF N-terminal proline . This interaction downregulates stemness phenotype, intracellular signaling cascades, and induces apoptosis in proneural glioma stem cells .
Cellular Effects
The effects of 4-Iodo-6-phenylpyrimidine on cells are significant. It effectively inhibits the growth of glioma stem cells in a time- and dose-dependent manner . It also downregulates the expression of stemness factors, such as Olig2 and SOX2, and the expression of pAKT, indicating PI3K signaling pathway activation .
Molecular Mechanism
4-Iodo-6-phenylpyrimidine blocks MIF/CD74 internalization, activates JNK, and dose-dependently inhibits proliferation inducing apoptosis and mitotic cell death . It also decreases the expression of mesenchymal markers, TGM2 and NF-κB, and expression of pERK (indicating MAPK signaling pathway activation) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-6-phenylpyrimidine have been observed over time. It has been shown to effectively inhibit the growth of glioma stem cells in a time- and dose-dependent manner . The combination of 4-Iodo-6-phenylpyrimidine and radiation therapy significantly induced apoptosis compared to the monotherapy of 4-Iodo-6-phenylpyrimidine or radiation .
Metabolic Pathways
It is known to modulate the activity of MIF, which plays a role in cellular responses to DNA damage and cell cycle regulation .
Subcellular Localization
It has been shown that the inhibition of MIF and DDT by 4-Iodo-6-phenylpyrimidine can lead to the translocation of MIF2 from the cytoplasm to the nucleus .
准备方法
合成路线和反应条件
4-碘-6-苯基嘧啶的合成通常涉及 6-苯基嘧啶的碘化。 一种常用的方法包括在受控条件下使 6-苯基嘧啶与碘和合适的氧化剂反应 . 该反应通常在二氯甲烷或乙腈等有机溶剂中进行,温度维持在室温到略微升高的温度之间。
工业生产方法
4-碘-6-苯基嘧啶的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产品进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
4-碘-6-苯基嘧啶会发生各种化学反应,包括:
常用试剂和条件
主要形成的产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以生成 4-氨基-6-苯基嘧啶衍生物 .
相似化合物的比较
类似的化合物
4-碘嘧啶: 共享一个类似的嘧啶核心,但缺少苯基,使其在生物活性方面不太特异.
6-苯基嘧啶: 缺少碘原子,而碘原子对于 4-碘-6-苯基嘧啶的抑制活性至关重要.
异戊烯基焦磷酸 (IPP): 尽管结构不同,但在其在生物途径中的作用方面,它共享了一些功能相似性.
独特性
4-碘-6-苯基嘧啶的独特性在于它对巨噬细胞迁移抑制因子 (MIF) 的特异性抑制,这使其成为研究 MIF 相关通路和开发潜在治疗剂的宝贵工具 .
属性
IUPAC Name |
4-iodo-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXHNJVLUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41270-96-6 | |
| Record name | 41270-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















